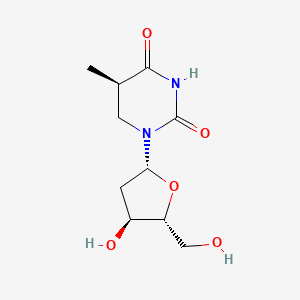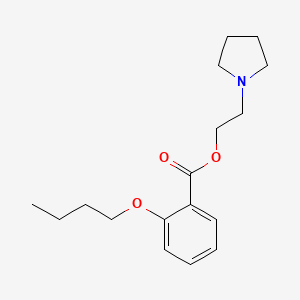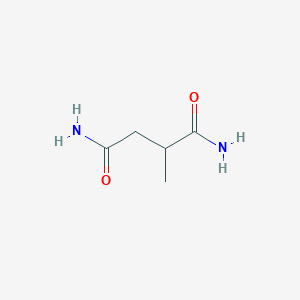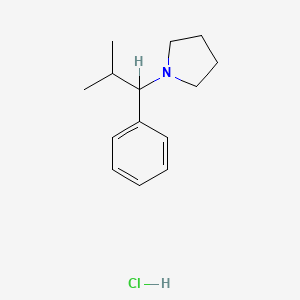
Hydrazinecarboxylic acid, ((3-hydroxy-5-(hydroxymethyl)-2-methyl-4-pyridinyl)methylene)-, ethyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Hydrazinecarboxylic acid, ((3-hydroxy-5-(hydroxymethyl)-2-methyl-4-pyridinyl)methylene)-, ethyl ester is a complex organic compound with significant potential in various fields of scientific research. This compound features a pyridine ring substituted with hydroxyl and hydroxymethyl groups, making it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of hydrazinecarboxylic acid, ((3-hydroxy-5-(hydroxymethyl)-2-methyl-4-pyridinyl)methylene)-, ethyl ester typically involves the reaction of diethylmalonate with hydrazine hydrate under reflux conditions using ethanol as the solvent . This reaction forms malonodihydrazide, which is then further reacted with appropriate reagents to yield the desired compound.
Industrial Production Methods
Industrial production methods for this compound often involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
Hydrazinecarboxylic acid, ((3-hydroxy-5-(hydroxymethyl)-2-methyl-4-pyridinyl)methylene)-, ethyl ester undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding carbonyl compounds.
Reduction: The compound can be reduced to form hydrazine derivatives.
Substitution: The pyridine ring allows for electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH to ensure the desired product formation.
Major Products Formed
Scientific Research Applications
Hydrazinecarboxylic acid, ((3-hydroxy-5-(hydroxymethyl)-2-methyl-4-pyridinyl)methylene)-, ethyl ester has a wide range of scientific research applications, including:
Chemistry: Used as a building block for synthesizing complex organic molecules and heterocyclic compounds.
Biology: Investigated for its potential as a biochemical probe and its interactions with biological macromolecules.
Medicine: Explored for its therapeutic potential in treating various diseases due to its unique chemical structure.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of hydrazinecarboxylic acid, ((3-hydroxy-5-(hydroxymethyl)-2-methyl-4-pyridinyl)methylene)-, ethyl ester involves its interaction with specific molecular targets and pathways. The hydroxyl and hydrazine groups allow it to form hydrogen bonds and interact with enzymes and receptors, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other pyridine derivatives with hydroxyl and hydrazine substitutions, such as:
- Pyridine-3-carboxylic acid derivatives
- Pyridine-4-carboxylic acid derivatives
- Isoxazole derivatives
Uniqueness
What sets hydrazinecarboxylic acid, ((3-hydroxy-5-(hydroxymethyl)-2-methyl-4-pyridinyl)methylene)-, ethyl ester apart is its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications.
Properties
CAS No. |
78886-41-6 |
|---|---|
Molecular Formula |
C11H15N3O4 |
Molecular Weight |
253.25 g/mol |
IUPAC Name |
ethyl N-[(E)-[3-hydroxy-5-(hydroxymethyl)-2-methylpyridin-4-yl]methylideneamino]carbamate |
InChI |
InChI=1S/C11H15N3O4/c1-3-18-11(17)14-13-5-9-8(6-15)4-12-7(2)10(9)16/h4-5,15-16H,3,6H2,1-2H3,(H,14,17)/b13-5+ |
InChI Key |
USRCVSGDXOOXKM-WLRTZDKTSA-N |
Isomeric SMILES |
CCOC(=O)N/N=C/C1=C(C(=NC=C1CO)C)O |
Canonical SMILES |
CCOC(=O)NN=CC1=C(C(=NC=C1CO)C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(3aR,8bS)-2,3,3a,4-Tetrahydrocyclopenta[b]indol-8b(1H)-ol](/img/structure/B14442030.png)
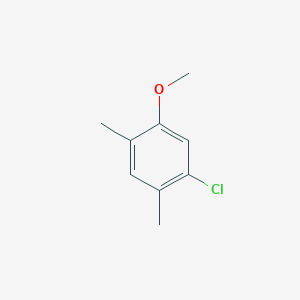
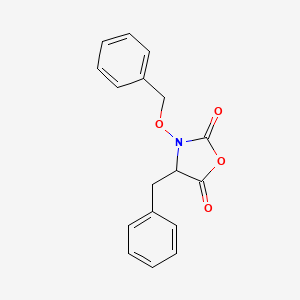
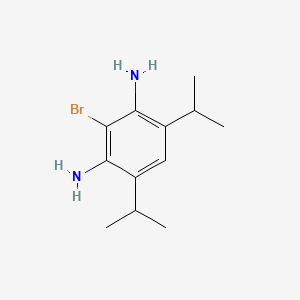
![3,3'-[1,2-Phenylenebis(oxy)]di(propan-1-ol)](/img/structure/B14442063.png)

